Methyl(nonyl)amine hydrochloride

Vue d'ensemble

Description

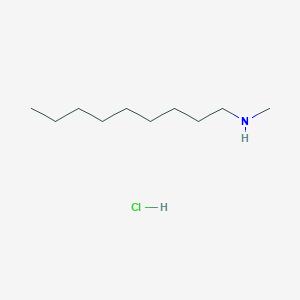

Methyl(nonyl)amine hydrochloride is a derivative of methylamine, where a hydrogen atom is replaced by a nonyl group . It is sold as a solution in various solvents or as an anhydrous form in pressurized containers . It is used as a building block for the synthesis of numerous commercially available compounds .

Synthesis Analysis

Methyl(nonyl)amine hydrochloride can be synthesized by converting the respective amine into its hydrochloride salt. This involves adding methanolic HCl to the ether solution of the respective amine and stirring at room temperature .

Molecular Structure Analysis

The molecular formula of Methyl(nonyl)amine hydrochloride is C10H23N•HCl, with a molecular weight of 193.76 . The N-H stretching absorption in the infrared spectrum of an amine is observed in the 3400 to 3500 cm-1 region .

Chemical Reactions Analysis

Amines, including Methyl(nonyl)amine hydrochloride, can undergo various reactions such as reaction with acid chlorides to form amides, and conversion to alkenes via a Hofmann elimination .

Applications De Recherche Scientifique

Catalysis and Biomass Conversion

Amines are crucial intermediates in the chemical industry, with applications in producing agrochemicals, pharmaceuticals, detergents, and polymers. The catalytic amination of biomass-based alcohols into amines is a significant area of research, highlighting the role of amines in sustainable chemistry. This process is attractive due to water being the main byproduct, demonstrating the importance of amines in developing eco-friendly synthesis methods (Pera‐Titus & Shi, 2014).

Transition Metal-Catalyzed Syntheses

The synthesis of amines via homogeneous transition metal-catalyzed hydrosilylation methods represents another critical application. This comprehensive review on amine preparation underscores the versatility of amines in chemical synthesis, including reductive amination and the use of CO2 as a C1 building block in N-methylation of amines (Li, Sortais, & Darcel, 2016).

Nanotechnology

Amines play a pivotal role in nanotechnology, particularly in the synthesis of metal nanoparticles. For example, amines act as reductants and capping agents in gold nanoparticle synthesis, where oxidative polymerization of the amine coincides with nanoparticle formation, suggesting potential applications in creating robust nanostructures (Subramaniam, Tom, & Pradeep, 2005).

Corrosion Inhibition

Amines are effective corrosion inhibitors for metals in acidic environments. Research on amine derivative compounds as corrosion inhibitors highlights their potential in protecting materials, with implications for industrial applications in metal preservation (Boughoues et al., 2020).

Environmental Applications

Aminated materials, such as aminated pumpkin seed powder, have been explored for environmental applications like dye adsorption from aqueous solutions. These studies demonstrate the utility of amines in water treatment and pollution mitigation efforts (Subbaiah & Kim, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

N-methylnonan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N.ClH/c1-3-4-5-6-7-8-9-10-11-2;/h11H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYMRFOEPNGDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(nonyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)

![2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B1522028.png)

![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride](/img/structure/B1522029.png)

![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)

![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)

![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)

![1-[4-(Methylsulfonyl)phenyl]-1-propanamine](/img/structure/B1522041.png)